
N'-((4-(Cyclohexylsulfanyl)-3-nitrophenyl)methylene)-2-phenylacetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-((4-(Cyclohexylsulfanyl)-3-nitrophenyl)methylene)-2-phenylacetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-((4-(Cyclohexylsulfanyl)-3-nitrophenyl)methylene)-2-phenylacetohydrazide typically involves the condensation of 4-(cyclohexylsulfanyl)-3-nitrobenzaldehyde with 2-phenylacetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the purity of the starting materials to achieve high yields and consistent quality.
化学反应分析
Types of Reactions
N’-((4-(Cyclohexylsulfanyl)-3-nitrophenyl)methylene)-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can act as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.
Substitution: Conditions typically involve mild bases or acids to facilitate the nucleophilic attack.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted hydrazides depending on the nucleophile used.
科学研究应用
N’-((4-(Cyclohexylsulfanyl)-3-nitrophenyl)methylene)-2-phenylacetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
作用机制
The mechanism by which N’-((4-(Cyclohexylsulfanyl)-3-nitrophenyl)methylene)-2-phenylacetohydrazide exerts its effects is primarily through its interaction with biological molecules. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazide moiety can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity .
相似化合物的比较
Similar Compounds
N’-((4-(Cyclohexylsulfanyl)-3-nitrophenyl)methylene)-2-phenylacetohydrazide: shares similarities with other hydrazide derivatives, such as:
Uniqueness
The presence of the cyclohexylsulfanyl group in N’-((4-(Cyclohexylsulfanyl)-3-nitrophenyl)methylene)-2-phenylacetohydrazide imparts unique steric and electronic properties that can influence its reactivity and interactions with biological molecules. This makes it distinct from other similar compounds and potentially more effective in certain applications .
属性
分子式 |
C21H23N3O3S |
|---|---|
分子量 |
397.5 g/mol |
IUPAC 名称 |
N-[(Z)-(4-cyclohexylsulfanyl-3-nitrophenyl)methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C21H23N3O3S/c25-21(14-16-7-3-1-4-8-16)23-22-15-17-11-12-20(19(13-17)24(26)27)28-18-9-5-2-6-10-18/h1,3-4,7-8,11-13,15,18H,2,5-6,9-10,14H2,(H,23,25)/b22-15- |
InChI 键 |
ZLDBKBKAESNNRF-JCMHNJIXSA-N |
手性 SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)/C=N\NC(=O)CC3=CC=CC=C3)[N+](=O)[O-] |
规范 SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)C=NNC(=O)CC3=CC=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


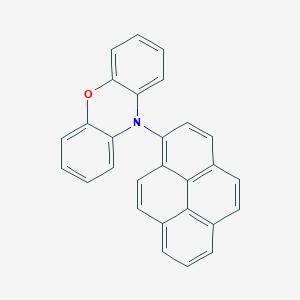
![1-methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118810.png)
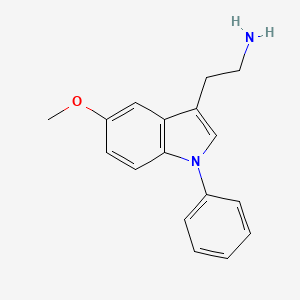
![1-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]piperazine](/img/structure/B14118825.png)
![N-(4-butylphenyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14118833.png)
![sodium;2-[4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate](/img/structure/B14118839.png)
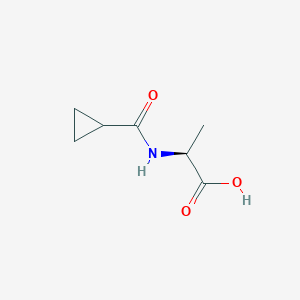


![Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]-](/img/structure/B14118864.png)
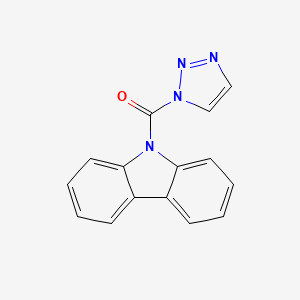

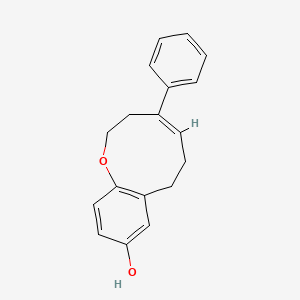
![N-(4-chlorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14118886.png)
